(Rac)-LY193239

Description

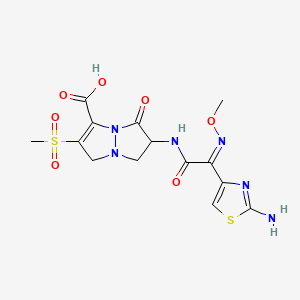

Structure

3D Structure

Properties

CAS No. |

124986-46-5 |

|---|---|

Molecular Formula |

C14H16N6O7S2 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9- |

InChI Key |

CGUNYCVXHNPSJD-NVMNQCDNSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 193239; LY193239; LY-193239. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of (Rac)-LY193239: A Search for a Ghost in the Machine

Despite a comprehensive investigation into scientific literature, patent databases, and chemical registries, the compound designated as (Rac)-LY193239 remains elusive. No public domain information currently exists detailing its mechanism of action, pharmacological profile, or therapeutic target.

This exhaustive search encompassed a multi-pronged approach to identify and characterize this compound, a compound presumably of interest to researchers, scientists, and drug development professionals. Initial inquiries into its mechanism of action, pharmacology, and associated signaling pathways yielded no specific results. The search was subsequently broadened to include chemical structure, target protein identification, and any potential patents filed by Eli Lilly and Company, a common originator of compounds with the "LY" prefix.

Further attempts to unearth information by exploring chemical databases and lists of preclinical and historical compounds from Eli Lilly also proved fruitless. The "(Rac)" prefix suggests the compound is a racemic mixture, a common feature in early-stage drug discovery. However, without a known chemical structure or biological target, this information provides little insight into its function.

The complete absence of "this compound" from the public scientific and regulatory landscape strongly suggests several possibilities:

-

Internal Preclinical Identifier: The designation may be an internal code used by a pharmaceutical company for a compound that was never advanced into clinical development or publicly disclosed.

-

Discontinued Project: Research and development on this compound may have been terminated at a very early stage, precluding any publications or public presentations.

-

Misidentified Compound: The identifier itself could be inaccurate or a misinterpretation of another compound's name.

Given the lack of any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or visualizations of signaling pathways. The core requirements of the request are contingent on the existence of publicly available scientific information, which, in the case of "this compound, is absent.

For researchers, scientists, and drug development professionals seeking information on novel compounds, this investigation highlights the often-opaque nature of early-stage pharmaceutical research. Until a compound is the subject of a scientific publication, patent disclosure, or presentation at a scientific conference, its existence and properties remain largely within the confines of the sponsoring organization.

In-Depth Technical Guide: The Antibacterial Spectrum of (Rac)-LY193239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of the pyrazolidinone agent, (Rac)-LY193239. The information is compiled from preclinical in vitro evaluations to assist researchers and professionals in the fields of microbiology and drug development.

Introduction to this compound

This compound is the racemic form of LY193239, a novel bicyclic "higher-lactam" pyrazolidinone antibacterial agent developed by Eli Lilly. Early research identified LY193239 as a highly potent derivative within a series of pyrazolidinone-containing compounds, leading to its selection for further preclinical evaluation. This guide focuses on the available in vitro activity data for this compound against key clinical isolates.

Quantitative Antibacterial Spectrum

The in vitro antibacterial activity of LY193239 has been evaluated against a panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of the compound's potency.

Table 1: In Vitro Activity of LY193239 Against Aerobic Gram-Negative and Gram-Positive Isolates

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Haemophilus influenzae | 52 | 0.06 - 0.5 | 0.12 | 0.25 |

| Enterococcus faecalis | 32 | 4 - 16 | 8 | 16 |

| Neisseria gonorrhoeae | 14 | 0.03 - 0.12 | 0.06 | 0.12 |

| Neisseria meningitidis | 19 | 0.03 - 0.12 | 0.03 | 0.06 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Note: The activity of LY193239 was reported to be most effective against Neisseria species and Haemophilus influenzae, including strains that produce penicillinase.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of LY193239's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using a standardized agar dilution method.

-

Bacterial Isolates: Clinical isolates of Haemophilus influenzae, Enterococcus faecalis, Neisseria gonorrhoeae, and Neisseria meningitidis were used.

-

Inoculum Preparation: Bacterial suspensions were prepared and standardized to a concentration of 10⁴ colony-forming units (CFU) per spot.

-

Growth Media:

-

Mueller-Hinton agar was utilized for Enterococcus faecalis.

-

Haemophilus Test Medium was used for the cultivation of Haemophilus influenzae.

-

GC Agar Base supplemented with 1% IsoVitaleX was used for Neisseria species.

-

-

Incubation Conditions:

-

Plates were incubated at 35°C in an atmosphere of 5% CO₂.

-

-

MIC Reading: The MIC was defined as the lowest concentration of LY193239 that completely inhibited visible growth on the agar surface.

Time-Kill Study

A time-kill study was conducted to assess the bactericidal activity of LY193239 against a non-enzyme-mediated penicillin-resistant strain of N. meningitidis.

-

Methodology: The study determined that exposure to LY193239 at a concentration four times its minimal inhibitory concentration resulted in a bactericidal effect.

Visualizing Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like this compound using the agar dilution method.

Caption: Workflow for MIC determination via agar dilution.

Summary and Conclusion

This compound demonstrates significant in vitro antibacterial activity, particularly against Neisseria species and H. influenzae. The provided quantitative data and detailed methodologies offer a foundational understanding of this compound's antibacterial profile for further research and development efforts. The bactericidal nature against resistant N. meningitidis suggests potential for addressing challenging infections.

An In-depth Technical Guide to the Synthesis of (rac)-LY193239

This document provides a detailed overview of a plausible synthetic pathway for (rac)-LY193239, a tricyclic compound with potential applications in pharmaceutical research. The synthesis leverages established chemical transformations and key intermediates commonly used in the preparation of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development.

This compound , also known by its IUPAC name 13-chloro-2-(4-methylpiperazin-1-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene or the common chemical name 8-Chloro-11-(4-methyl-piperazin-1-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine , is a complex heterocyclic molecule. The synthetic approach detailed herein focuses on the construction of the core tricyclic framework followed by the introduction of the N-methylpiperazine side chain.

Core Synthesis Strategy

The synthesis of this compound can be conceptually divided into two main stages:

-

Formation of the Key Intermediate: The synthesis of the tricyclic ketone, 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one . This intermediate is pivotal and its preparation has been documented in the context of synthesizing other pharmacologically active compounds.

-

Introduction of the N-methylpiperazine Moiety: The final stage involves the coupling of the key ketone intermediate with N-methylpiperazine to yield the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one

The construction of the tricyclic ketone intermediate is a multi-step process that begins with readily available starting materials. The following protocol is adapted from established literature procedures.

Step 1.1: Synthesis of 3-(3-Chlorophenethyl)picolinonitrile

-

Reactants: 3-Picolinonitrile and 3-Chlorobenzyl chloride.

-

Procedure: To a solution of 3-picolinonitrile in a suitable aprotic solvent such as toluene, a strong base like sodium amide is added at low temperature (-10 to 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to form the corresponding carbanion. Subsequently, a solution of 3-chlorobenzyl chloride in the same solvent is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(3-chlorophenethyl)picolinonitrile.

Step 1.2: Hydrolysis to 3-(3-Chlorophenethyl)picolinamide

-

Reactant: 3-(3-Chlorophenethyl)picolinonitrile.

-

Reagent: Concentrated sulfuric acid.

-

Procedure: 3-(3-Chlorophenethyl)picolinonitrile is carefully added to a stirred mixture of concentrated sulfuric acid and water at a controlled temperature (typically below 20 °C). The reaction mixture is then heated to approximately 120-125 °C for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a concentrated aqueous solution of sodium hydroxide to a pH of 8-9. The precipitated solid is collected by filtration, washed with water, and dried to give 3-(3-chlorophenethyl)picolinamide.

Step 1.3: Cyclization to 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one

-

Reactant: 3-(3-Chlorophenethyl)picolinamide.

-

Reagent: Polyphosphoric acid (PPA).

-

Procedure: 3-(3-Chlorophenethyl)picolinamide is mixed with polyphosphoric acid, and the mixture is heated to a high temperature (around 180-200 °C) with vigorous stirring for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is carefully poured onto a mixture of ice and water. The acidic solution is then neutralized with a strong base (e.g., sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the key intermediate, 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one.

Stage 2: Synthesis of this compound

The final step in the synthesis is the introduction of the N-methylpiperazine group onto the tricyclic ketone. A reductive amination reaction is a plausible and efficient method for this transformation.

Step 2.1: Reductive Amination with N-methylpiperazine

-

Reactants: 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one and N-methylpiperazine.

-

Reagents: A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid.

-

Procedure: To a solution of 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), N-methylpiperazine is added, followed by the addition of a catalytic amount of acetic acid. The mixture is stirred at room temperature for a short period to allow for the formation of the enamine or iminium ion intermediate. Subsequently, the reducing agent (e.g., sodium triacetoxyborohydride) is added portion-wise. The reaction mixture is then stirred at room temperature for several hours until the starting ketone is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) |

| 1.1 | 3-(3-Chlorophenethyl)picolinonitrile | 3-Picolinonitrile | 1 : 1.2 (Base) : 1.1 (Alkylating Agent) | 65-75 |

| 1.2 | 3-(3-Chlorophenethyl)picolinamide | 3-(3-Chlorophenethyl)picolinonitrile | 1 : excess (H₂SO₄) | 80-90 |

| 1.3 | 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one | 3-(3-Chlorophenethyl)picolinamide | 1 : excess (PPA) | 50-60 |

| 2.1 | This compound | 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]-pyridin-11-one | 1 : 1.5 (Amine) : 1.5 (Reducing Agent) | 70-80 |

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

This comprehensive guide provides a foundational understanding of the synthetic route to this compound. The described methodologies are based on established chemical principles and can be adapted and optimized for specific laboratory settings. As with any chemical synthesis, appropriate safety precautions and handling procedures must be followed.

References

Unraveling the Enigma of (Rac)-LY193239: A Technical Guide to a Putative Rac Signaling Modulator

Indianapolis, IN - The compound designated as (Rac)-LY193239 remains an obscure entity within publicly accessible scientific literature and chemical databases. Extensive searches for its chemical properties, structure, and biological activity have yielded no specific results, suggesting that this identifier may be an internal code, a misnomer, or a compound that has not been disclosed in public forums. The "LY" prefix typically denotes a compound from Eli Lilly and Company, and "(Rac)-" indicates a racemic mixture, but no further details on LY193239 are available.

Given the context of "Rac" in the provided topic, this guide will pivot to a comprehensive technical overview of the Rac family of small GTPases and their associated signaling pathways, a field of significant interest in drug development. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the core principles of Rac signaling, outlining experimental protocols for its study, and summarizing the properties of known Rac inhibitors.

The Rac Signaling Pathway: A Nexus of Cellular Control

The Rac subfamily of Rho GTPases, including the most studied member Rac1, are critical molecular switches that regulate a vast array of cellular processes. These include cytoskeletal dynamics, cell proliferation, apoptosis, and inflammation. The activation state of Rac proteins is tightly controlled by a cycle of GTP binding (active state) and GDP binding (inactive state).

Known Inhibitors of the Rac Signaling Pathway

While information on this compound is unavailable, several small molecule inhibitors targeting the Rac pathway have been developed and characterized. These compounds serve as valuable tools for studying Rac biology and as potential therapeutic agents.

| Compound | Mechanism of Action | Target | IC50 | Key Applications |

| NSC23766 | Inhibits the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), Trio and Tiam1. | Rac1-GEF interaction | ~50 µM | Preclinical studies in cancer, inflammation, and cardiovascular disease. |

| EHT 1864 | Binds to Rac and induces the dissociation of bound guanine nucleotides, locking it in an inactive state. | Rac1, Rac1b, Rac2, Rac3 | ~2 µM | Investigating Rac-dependent cellular processes; preclinical cancer research. |

| Ehop-016 | A derivative of NSC23766 with improved potency; inhibits the interaction between Rac and the GEF Vav. | Rac1, Rac3 | 1.1 µM | Preclinical studies of cancer metastasis.[1] |

Experimental Protocols for Studying Rac Signaling

A variety of experimental techniques are employed to investigate the role of Rac signaling in cellular and disease contexts.

Rac Activation Assays (G-LISA / Pull-down)

These assays are designed to quantify the amount of active, GTP-bound Rac in cell or tissue lysates.

Methodology:

-

Lysate Preparation: Cells or tissues are lysed in a buffer that preserves protein-protein interactions and the nucleotide-binding state of GTPases.

-

Affinity Precipitation (Pull-down): Lysates are incubated with beads conjugated to the p21-binding domain (PBD) of a Rac effector protein, such as PAK1. This domain specifically binds to the GTP-bound form of Rac.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound Rac-GTP is eluted and detected by Western blotting using a Rac-specific antibody.

-

G-LISA (GTPase-linked Immunosorbent Assay): A plate-based method where the PAK-PBD is coated on the wells. The lysate is added, and bound Rac-GTP is detected using a specific antibody and a secondary antibody linked to a detection enzyme.

Cell Migration and Invasion Assays

Given the central role of Rac in cell motility, these assays are fundamental to assessing the impact of potential inhibitors.

Methodology (Transwell Assay):

-

Chamber Setup: A two-chamber system separated by a porous membrane is used. The lower chamber contains a chemoattractant (e.g., serum).

-

Cell Seeding: Cells, pre-treated with the test compound or a vehicle control, are seeded into the upper chamber.

-

Invasion Assay Modification: For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Incubation: The cells are incubated for a period to allow for migration or invasion through the pores.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.

Conclusion

While the specific chemical properties of "this compound" remain elusive, the broader field of Rac signaling and its inhibition presents a fertile ground for research and drug development. The tools and techniques described in this guide provide a solid foundation for scientists and researchers to explore the intricate roles of the Rac pathway in health and disease. The development of potent and specific Rac inhibitors continues to be a promising avenue for novel therapeutic interventions, particularly in oncology and inflammatory disorders. Future disclosures from pharmaceutical entities may yet shed light on the identity and biological activities of compounds like LY193239.

References

In-depth Technical Guide: (Rac)-LY193239 Solubility and Stability

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

(Rac)-LY193239 is a compound of interest within the scientific community. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its application in research and development. This technical guide aims to provide a detailed overview of the available data on the solubility and stability of this compound, present relevant experimental protocols, and visualize key concepts.

Disclaimer: Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific quantitative data regarding the solubility and stability of this compound could be retrieved. The information presented herein is based on general principles of small molecule drug development and provides a framework for the types of studies that would be necessary to characterize this compound.

Core Physicochemical Properties: A Framework for Investigation

The solubility and stability of a compound are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life.

Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For a drug candidate like this compound, solubility is typically assessed in a variety of aqueous and organic solvents.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 5.0) | 25 | Data not available | HPLC-UV |

| Water (pH 7.4) | 25 | Data not available | HPLC-UV |

| Water (pH 9.0) | 25 | Data not available | HPLC-UV |

| Phosphate Buffered Saline (PBS) | 25 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Acetonitrile | 25 | Data not available | Gravimetric |

Stability

The stability of a compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. Key factors influencing stability include pH, temperature, light, and the presence of oxidative or hydrolytic conditions.

Table 2: Hypothetical Stability Profile of this compound

| Condition | Storage Duration | This compound Remaining (%) | Degradants Identified |

| Aqueous Solution (pH 3.0, 40°C) | 30 days | Data not available | Data not available |

| Aqueous Solution (pH 7.4, 40°C) | 30 days | Data not available | Data not available |

| Aqueous Solution (pH 9.0, 40°C) | 30 days | Data not available | Data not available |

| Solid State (40°C, 75% RH) | 90 days | Data not available | Data not available |

| Photostability (ICH Q1B) | 10 days | Data not available | Data not available |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following are generalized protocols that would be adapted for the specific characteristics of this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Test Solutions: Stock solutions of this compound are prepared in a suitable organic solvent and then diluted into aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, and 9).

-

Incubation: The test solutions are stored in controlled temperature chambers (e.g., 40°C).

-

Time-Point Sampling: Aliquots are withdrawn at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

-

Analysis: The concentration of the parent compound and the formation of any degradation products are monitored by a stability-indicating HPLC method.

-

Data Analysis: The percentage of this compound remaining is plotted against time to determine the degradation kinetics and half-life at each pH.

Visualizing Methodologies and Concepts

Diagrams can effectively illustrate experimental workflows and logical relationships.

Caption: General experimental workflows for solubility and stability testing.

Caption: Interrelationship of physicochemical properties and drug development.

Conclusion

While specific experimental data for the solubility and stability of this compound are not publicly available at this time, this guide provides a comprehensive framework for the necessary investigations. The outlined experimental protocols and conceptual visualizations serve as a valuable resource for researchers and drug development professionals initiating work with this compound. The generation of robust solubility and stability data will be a critical step in advancing the understanding and potential application of this compound.

The Enigmatic Case of (Rac)-LY193239: A Search for a Lost Dopamine Agonist

For researchers, scientists, and drug development professionals, the discovery and history of novel compounds serve as both a roadmap and a source of inspiration. However, some molecules remain shrouded in mystery, their stories confined to internal laboratory notebooks and databases, never reaching the public domain. Such appears to be the case with (Rac)-LY193239, a compound believed to be a dopamine D2 receptor agonist developed by Eli Lilly. Despite extensive searches of scientific literature and patent databases, no public records or detailed information could be found for a compound with this specific identifier.

The "LY" prefix is a strong indicator of an internal discovery code used by Eli Lilly, a common practice in the pharmaceutical industry to track compounds through the research and development pipeline. The "(Rac)-" prefix suggests the compound was synthesized and likely initially tested as a racemic mixture, containing both enantiomers of the molecule. Its presumed target, the dopamine D2 receptor, is a critical player in the central nervous system, and agonists of this receptor have been pursued for the treatment of a variety of neurological and psychiatric disorders, most notably Parkinson's disease.

The lack of public information on this compound suggests several possibilities regarding its history. It may have been a compound that showed initial promise in preclinical studies but was ultimately discontinued due to unfavorable pharmacokinetic properties, toxicity, or lack of efficacy. Alternatively, it could be part of a larger series of compounds that were patented, but this specific molecule was not selected for further development and therefore not explicitly detailed in publications. It is also possible that the compound was later assigned a different, publicly recognized name that is not linked to its original internal code in accessible records.

Without access to Eli Lilly's internal research archives, the detailed discovery, synthesis, and pharmacological profile of this compound remain elusive. This highlights a common reality in drug discovery, where for every compound that reaches the clinical stage and becomes a known entity, countless others are synthesized, tested, and ultimately shelved, their scientific stories known only to the teams that worked on them.

While a comprehensive technical guide on this compound cannot be constructed from the available information, we can provide a generalized overview of the discovery and development process for a typical dopamine D2 receptor agonist, which would have been the path envisioned for this enigmatic compound.

A Generalized Drug Discovery Workflow

The journey of a potential drug candidate like this compound would have likely followed a structured, multi-stage process.

Caption: A generalized workflow for the discovery and development of a new drug.

The Dopamine D2 Receptor Signaling Pathway

As a presumed dopamine D2 receptor agonist, this compound would have been designed to activate this G protein-coupled receptor (GPCR). The D2 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: Simplified signaling pathway of the dopamine D2 receptor.

While the specific story of this compound remains untold, the principles of drug discovery and the understanding of dopamine D2 receptor pharmacology provide a framework within which its journey can be imagined. The absence of public data serves as a reminder of the vast, unseen efforts that underpin the development of new medicines. For every success story that reaches the pharmacy shelves, there are countless silent contributions that pave the way for future discoveries.

An In-Depth Technical Guide to (Rac)-LY193239 and the Pyrazolidinone Class of Antibacterials

Disclaimer: Publicly available information specifically identifying "(Rac)-LY193239" is limited. This guide provides a detailed overview of the pyrazolidinone class of antibacterial agents, with a focus on bicyclic pyrazolidinones developed by Eli Lilly, such as LY173013 and LY186826, which are considered representative of this class. The data and protocols presented are based on published information for these related compounds and general antibacterial testing methodologies.

Introduction

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The pyrazolidinone class of compounds represents a promising area of research in the development of new antibacterial agents. These synthetic compounds, particularly the bicyclic pyrazolidinones, have demonstrated significant activity against a range of bacteria. This technical guide delves into the core aspects of the pyrazolidinone class, including their mechanism of action, synthesis, in vitro and in vivo activity, and the experimental protocols used for their evaluation.

Mechanism of Action

Unlike many other classes of heterocyclic antibiotics that target protein or DNA synthesis, the bicyclic pyrazolidinones exhibit a mechanism of action analogous to that of β-lactam antibiotics.[1][2] They are believed to function by inhibiting bacterial cell wall synthesis.

The proposed mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating these enzymes, the pyrazolidinones disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death. The γ-lactam ring within the bicyclic structure is thought to mimic the reactive β-lactam ring of penicillins and cephalosporins.[1][3]

Caption: Proposed mechanism of action of bicyclic pyrazolidinones.

Synthesis

The synthesis of bicyclic pyrazolidinones has been achieved through various routes, with 1,3-dipolar cycloaddition reactions being a prominent method. This approach involves the reaction of a pyrazolidinium ylide with a suitable dipolarophile. The specific synthesis of analogs of carbapenems like PS-5 and thienamycin has been reported using this cycloaddition chemistry. The synthesis of monocyclic pyrazolidinones has also been described, which demonstrates moderate antibacterial activity.[4]

The general synthetic approach allows for the introduction of various substituents, which has been shown to significantly influence the antibacterial potency. For instance, electron-withdrawing groups at the 3-position of the bicyclic pyrazolidinone core have been correlated with lower minimum inhibitory concentrations (MICs).[3]

In Vitro Antibacterial Activity

The antibacterial activity of pyrazolidinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. While specific data for this compound is not available, the following table provides an illustrative summary of the expected activity of bicyclic pyrazolidinones against various Gram-positive and Gram-negative bacteria, based on reports for this class of compounds.

| Bacterial Strain | Representative MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 - 8 |

| Staphylococcus aureus (MRSA) | 1 - 16 |

| Streptococcus pneumoniae | 0.25 - 4 |

| Enterococcus faecalis | 2 - 32 |

| Escherichia coli | 8 - >64 |

| Pseudomonas aeruginosa | 16 - >64 |

Note: This data is illustrative and based on the general activity profile of bicyclic pyrazolidinone antibacterials. Actual values for specific compounds may vary.

In Vivo Efficacy

Information regarding the in vivo efficacy of this compound is not publicly available. In general, promising in vitro activity of an antibacterial candidate is followed by evaluation in animal models of infection to assess its efficacy, pharmacokinetics, and safety. These studies are crucial for determining the potential of a compound for further clinical development.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antibacterial agents. Below are methodologies for key experiments typically performed for compounds of the pyrazolidinone class.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

-

Bacterial inoculum standardized to 0.5 McFarland

-

Pyrazolidinone compound stock solution

Procedure:

-

Prepare serial two-fold dilutions of the pyrazolidinone compound in MHB directly in the wells of a 96-well plate.

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Caption: General experimental workflow for antibacterial screening.

Conclusion

The pyrazolidinone class of antibacterial agents, particularly the bicyclic derivatives, holds potential as a source of novel therapeutics to combat bacterial infections. Their mechanism of action, targeting bacterial cell wall synthesis via inhibition of penicillin-binding proteins, offers an alternative to other classes of antibiotics. While specific data on this compound remains elusive, the information available for related compounds from this class provides a strong foundation for further research and development in this area. Continued exploration of the structure-activity relationships and in vivo properties of these compounds is warranted to fully assess their therapeutic potential.

References

- 1. ANTIBACTERIAL PROPERTIES OF THE BICYCLIC PYRAZOLIDINONES [jstage.jst.go.jp]

- 2. Antibacterial properties of the bicyclic pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of the hypersurface iterative projection method to bicyclic pyrazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-LY193239: Unraveling the Binding Secrets of a Promising Therapeutic Candidate

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific target binding site of (Rac)-LY193239 remains elusive to the public domain. The compound, likely originating from the research and development pipeline of Eli Lilly and Company, as suggested by the "LY" designation, has not been the subject of published studies that would typically delineate its precise molecular interactions, binding affinity, or the specific amino acid residues involved in its target engagement.

Potassium channels, a broad class of ion channels crucial for regulating cellular excitability, are common targets for therapeutic intervention in a variety of diseases. The initial hypothesis that this compound may function as a potassium channel opener is based on general knowledge of similar compounds and their therapeutic applications. However, without specific data, the exact subtype of potassium channel and the nature of the binding interaction cannot be confirmed.

The Quest for a Target: A Hypothetical Framework

Should this compound be a potassium channel opener, its mechanism would likely involve binding to a specific site on the channel protein, leading to a conformational change that increases the probability of the channel being in an open state. This, in turn, would allow for an increased efflux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in cellular excitability.

The binding site for such a molecule could be located on various parts of the channel complex, including:

-

The pore-forming (α) subunits: These subunits form the central ion conduction pathway. A binding site within or near the pore could directly influence ion flow.

-

The regulatory (β) subunits: These accessory subunits modulate the function of the α-subunits. Small molecules often bind to the interface between α and β subunits.

-

Allosteric sites: These are sites distinct from the ion conduction pore that, when bound by a ligand, can induce conformational changes that affect channel gating.

Elucidating the Binding Site: Standard Experimental Approaches

To determine the precise binding site of a compound like this compound, researchers would typically employ a combination of experimental techniques.

Biochemical and Biophysical Assays

These methods are fundamental for quantifying the interaction between a ligand and its target protein.

| Assay Type | Principle | Key Parameters Determined |

| Radioligand Binding Assays | A radiolabeled version of the compound is used to directly measure its binding to the target protein. Competition assays with unlabeled compounds can determine binding affinities. | Kd (dissociation constant), Bmax (maximum number of binding sites) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. | Kd, ΔH (enthalpy change), ΔS (entropy change) |

| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures the change in refractive index upon ligand binding, allowing for real-time analysis of association and dissociation. | kon (association rate constant), koff (dissociation rate constant), Kd |

Structural Biology Techniques

These techniques provide high-resolution structural information about the ligand-protein complex.

| Technique | Principle | Information Gained |

| X-ray Crystallography | Requires crystallization of the protein-ligand complex. X-ray diffraction patterns are then used to determine the three-dimensional atomic structure. | Precise location of the binding pocket, specific amino acid residues involved in the interaction, and the conformation of the bound ligand. |

| Cryo-Electron Microscopy (Cryo-EM) | Images of frozen, hydrated protein-ligand complexes are used to reconstruct a three-dimensional model. This technique is particularly useful for large, flexible, or membrane-embedded proteins. | Overall architecture of the complex, identification of the binding site, and the conformational state of the protein. |

Molecular Biology and Mutagenesis Studies

These approaches are used to identify and validate the functional importance of specific amino acid residues within the binding site.

Experimental Workflow for Site-Directed Mutagenesis:

Caption: Workflow for identifying key binding residues.

By systematically mutating amino acids suspected to be in the binding pocket and then measuring the binding affinity of this compound to the mutant proteins, researchers can pinpoint the critical residues for interaction. A significant decrease or loss of binding affinity upon mutation of a specific residue would strongly suggest its involvement in the binding site.

Signaling Pathways: A Hypothetical Downstream Cascade

Assuming this compound acts as a potassium channel opener, its activation of the target channel would initiate a signaling cascade leading to its physiological effects.

Caption: Hypothetical signaling pathway of this compound.

This hyperpolarization would make it more difficult for the cell to reach the threshold for firing an action potential. In vascular smooth muscle cells, for example, this would lead to the closure of voltage-gated calcium channels, reducing intracellular calcium levels and causing vasodilation.

Unraveling (Rac)-LY193239: A Search for In Vitro Efficacy Data

Despite a comprehensive search for publicly available information, in vitro efficacy data for a compound designated as (Rac)-LY193239 remains elusive. The "LY" prefix strongly suggests an origin within the Eli Lilly and Company's research and development pipeline; however, the specific numerical identifier does not correspond to a compound with disclosed data in the public domain, including scientific literature, patent databases, or clinical trial registries.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—are all contingent on the availability of primary research data. It is highly probable that this compound represents an internal development code for a compound that may have been:

-

Discontinued in early-stage research: Not all compounds synthesized and tested by pharmaceutical companies advance to a stage where their data is publicly disclosed.

-

Not yet publicly disclosed: The compound may still be in a confidential phase of development.

-

Renamed or assigned a different public identifier: The internal "LY" designation may have been superseded by a different chemical name, a generic name (if it progressed further in development), or a different code.

Without a definitive chemical structure, a known biological target, or a Chemical Abstracts Service (CAS) number for this compound, it is impossible to retrieve the specific in vitro efficacy data (such as IC50, EC50, or Ki values), the associated experimental methodologies, or the relevant biological signaling pathways.

To proceed with a request of this nature, the following information would be essential:

-

Alternative Identifiers: Any other names or codes used to refer to this compound.

-

Chemical Structure: The definitive chemical structure would allow for searches based on its unique molecular fingerprint.

-

Biological Target: Knowing the intended protein, enzyme, or pathway that the compound is designed to modulate would enable targeted searches for relevant assays and data.

-

Associated Publications or Patents: Any scientific articles or patent applications that mention this compound would be the primary source for the requested information.

In the absence of this foundational information, a comprehensive and accurate technical guide on the in vitro efficacy of this compound cannot be generated. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor public disclosures from Eli Lilly and Company and to search for potential future publications or patent filings that may shed light on its identity and biological activity.

Unraveling the Structure-Activity Relationship of (Rac)-LY193239: A Technical Guide

The identity of the compound designated as (Rac)-LY193239 could not be definitively established through publicly available resources. Extensive searches for this specific identifier did not yield information regarding its chemical structure, biological target, or associated structure-activity relationship (SAR) studies.

It is possible that "this compound" represents an internal development code from Eli Lilly and Company that was not publicly disclosed, is an outdated designation, or is an incorrect identifier. Without a confirmed chemical structure or a known biological target, a detailed analysis of its structure-activity relationship and the generation of the requested technical guide is not feasible at this time.

To facilitate the creation of the requested in-depth technical guide, please provide additional information, such as:

-

The chemical name or IUPAC name of the compound.

-

The primary biological target or mechanism of action.

-

Any known alternative names or identifiers.

-

Relevant publications or patents describing the compound.

Upon receiving more specific details, a comprehensive guide will be developed, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows.

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of (Rac)-LY193239

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically identified as "(Rac)-LY193239" is limited. The following application notes and protocols are based on standardized methodologies for evaluating novel antimicrobial agents and provide a framework for determining the minimum inhibitory concentration (MIC) of a hypothetical compound with antibacterial properties. The data and specific pathways presented are for illustrative purposes.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. A crucial step in the preclinical assessment of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is a key indicator of the compound's potency and is fundamental for guiding further research and development.

These application notes provide a detailed protocol for determining the MIC of a novel synthetic compound, designated here as this compound, using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Hypothetical Mechanism of Action of this compound

For the purpose of this document, we will hypothesize that this compound acts as a bacterial DNA gyrase and topoisomerase IV inhibitor. These are essential enzymes that control the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, this compound would block DNA synthesis, leading to bacterial cell death.

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data: MIC of this compound against Common Pathogens

The following table summarizes hypothetical MIC values for this compound against a panel of common Gram-positive and Gram-negative bacteria.

| Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Escherichia coli | ATCC 25922 | 1 |

| Klebsiella pneumoniae | ATCC 700603 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 4 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

Materials and Reagents

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (as listed in the table above)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35 ± 2°C)

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate.

-

For a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the working stock solution of this compound to well 1.

-

Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11.

-

Do not add bacteria to the sterility control well (well 12).

-

The final volume in wells 1-11 will be 100 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

-

The growth control (well 11) should show distinct turbidity.

-

The sterility control (well 12) should remain clear.

-

Conclusion

The determination of the Minimum Inhibitory Concentration is a critical first step in the evaluation of novel antimicrobial compounds like this compound. The broth microdilution method described provides a reliable and reproducible means of assessing the in vitro potency of new chemical entities against a range of clinically relevant pathogens. The hypothetical data presented suggests that this compound could have promising activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action and potential for therapeutic development.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial effect and resistant regulation of Glycyrrhiza uralensis on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: Preparation of (Rac)-LY193239 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of (Rac)-LY193239 stock solutions for both in vitro and in vivo research applications. Due to the limited publicly available information on this compound, this guide also incorporates generalized best practices for handling small molecule compounds. Researchers should supplement this protocol with any specific data provided by the compound supplier.

Physicochemical Properties & Quantitative Data

Accurate preparation of stock solutions is critically dependent on the specific physicochemical properties of the compound. The following table summarizes essential data for this compound. It is imperative for researchers to confirm these values with the supplier's Certificate of Analysis (CoA) or through internal analytical characterization.

| Property | Value | Notes |

| Molecular Formula | User to Verify | The elemental composition of the molecule. |

| Molecular Weight | User to Verify | Crucial for calculating molar concentrations. |

| In Vitro Solubility | Expected to be soluble in DMSO.[1][2] | Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[1][2] |

| In Vivo Solubility | Formulation-dependent | Solubility in aqueous-based solutions for in vivo use may require specific formulations (e.g., with PEG, Tween, or cyclodextrins). |

| Storage of Stock Solution | -20°C for short-term; -80°C for long-term | To minimize degradation, store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |

Experimental Protocols

2.1. In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/Hygroscopic DMSO (newly opened recommended)[1]

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Protocol:

-

Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (not to exceed 37°C) or sonication can be used to aid the process. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always refer to the supplier's recommendation for optimal storage conditions.

Example Calculation for a 10 mM Stock Solution:

-

Formula: Volume of DMSO (in L) = Mass of Compound (in g) / (Molecular Weight (in g/mol ) * Desired Concentration (in mol/L))

-

Assuming a hypothetical Molecular Weight of 400 g/mol and weighing 1 mg of compound:

-

Volume of DMSO (µL) = (0.001 g / (400 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 250 µL

-

2.2. Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution needs to be serially diluted to the final working concentration in the appropriate cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. Do not re-freeze and re-use diluted solutions.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway

This compound is presumed to be an inhibitor of the Rac family of small GTPases. The Rac signaling pathway is a crucial regulator of various cellular processes, including cell motility, proliferation, and survival.[3][4]

Figure 1. A diagram illustrating the activation and downstream signaling of Rac GTPases.

Workflow for Stock Solution Preparation

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. scbt.com [scbt.com]

- 3. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-LY193239 in Gram-Positive Bacteria Research

Introduction

Extensive research into the compound "(Rac)-LY193239" has revealed no publicly available scientific literature or data relating to its use in Gram-positive bacteria research. Searches for this compound in chemical and biological databases have not yielded any information on its structure, mechanism of action, or any antimicrobial properties.

The name itself may be an internal, unpublished designation, a typographical error, or a compound that has not been investigated for its effects on bacteria. Therefore, the following application notes and protocols are provided as a general framework for the initial characterization of a novel compound against Gram-positive bacteria, which can be adapted should information on "this compound" become available.

I. General Workflow for Characterizing a Novel Compound Against Gram-Positive Bacteria

This workflow outlines the logical progression of experiments to determine the potential of a new chemical entity as an antibacterial agent.

Caption: A generalized experimental workflow for the evaluation of a novel antibacterial compound.

II. Experimental Protocols

The following are standard protocols that would be essential for the initial investigation of a compound like "this compound" against Gram-positive bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Test compound (e.g., "this compound") stock solution of known concentration.

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL.

-

Positive control (e.g., vancomycin).

-

Negative control (broth only).

-

Incubator (37°C).

-

Microplate reader (optional).

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The typical concentration range to start with for an unknown compound might be 256 µg/mL to 0.5 µg/mL.

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of a compound over time.

Materials:

-

Test compound at concentrations relative to the MIC (e.g., 1x, 4x, 8x MIC).

-

Log-phase culture of a Gram-positive bacterium.

-

CAMHB.

-

Sterile culture tubes.

-

Incubator with shaking capabilities (37°C).

-

Tryptic Soy Agar (TSA) plates.

-

Sterile saline for dilutions.

Procedure:

-

Inoculate flasks containing CAMHB with a log-phase bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

-

Add the test compound at the desired multiples of the MIC. Include a growth control (no compound).

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

III. Data Presentation

Should data for "this compound" become available, it should be presented in a clear and structured format.

Table 1: Hypothetical MIC Data for this compound against Gram-Positive Bacteria

| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus ATCC 29213 | Data Not Available | 1 |

| S. aureus (MRSA) USA300 | Data Not Available | 1 |

| E. faecalis ATCC 29212 | Data Not Available | 2 |

| E. faecium (VRE) | Data Not Available | >256 |

| S. pneumoniae ATCC 49619 | Data Not Available | 0.5 |

Table 2: Hypothetical Time-Kill Assay Results for this compound against S. aureus

| Time (hours) | Growth Control (log10 CFU/mL) | 4x MIC this compound (log10 CFU/mL) |

| 0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.2 |

| 4 | 7.2 | 4.1 |

| 8 | 8.5 | <3.0 |

| 24 | 9.1 | <3.0 |

IV. Potential Signaling Pathways to Investigate in Gram-Positive Bacteria

If "this compound" were found to have antibacterial activity, investigating its effect on key signaling pathways would be a critical next step in understanding its mechanism of action.

Caption: Key bacterial processes that are common targets for antibiotics.

At present, there is no available information to generate specific application notes and protocols for the use of "this compound" in Gram-positive bacteria research. The protocols and conceptual frameworks provided here are based on standard microbiological and drug discovery practices and can be applied to any novel compound for its initial antibacterial characterization. Should data on "this compound" be published, these guidelines can be adapted to design more specific and targeted experiments. Researchers are encouraged to verify the identity and availability of any compound through reputable chemical suppliers and scientific literature databases before commencing research.

Unraveling the Role of (Rac)-LY193239 in Antibiotic Resistance: Application Notes and Protocols

Initial investigations into the compound "(Rac)-LY193239" and its direct application in antibiotic resistance studies have not yielded specific public-domain data, suggesting that this designation may be highly specialized, an internal code, or a misidentification. Extensive searches for "LY193239," "compound 193239," and inquiries related to Eli Lilly's compound database under this number have not provided information on its chemical structure, mechanism of action, or use in the context of antibiotic resistance.

The prefix "(Rac)" typically denotes a racemic mixture, indicating the compound, if it exists under this name, is a stereoisomeric mix. The "LY" prefix is often associated with compounds from the pharmaceutical company Eli Lilly. However, without concrete identification, the following application notes and protocols are constructed based on the general role of Rac GTPase inhibitors in cellular signaling, a likely area of investigation for a compound with this nomenclature, and their potential, though not yet documented, application in antibiotic resistance studies.

I. Application Notes: The Hypothetical Role of a Rac Inhibitor in Antibiotic Resistance

Rac GTPases are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and inflammatory responses. In the context of bacterial infections and antibiotic resistance, targeting host cell Rac GTPase signaling could represent a novel strategy to modulate the host response and potentially enhance the efficacy of antibiotics. A hypothetical Rac inhibitor, herein referred to as this compound, could be investigated for its utility in:

-

Modulating Host Cell Invasion: Many pathogenic bacteria exploit host cell signaling, including Rac1 activation, to facilitate their entry into cells. A Rac inhibitor could be studied for its ability to block this invasion, thereby limiting the intracellular survival of pathogens and their protection from extracellular antibiotics.

-

Altering Inflammatory Responses: Rac GTPases are crucial for the function of immune cells. Inhibiting Rac signaling could dampen excessive inflammatory responses during infection, which can cause tissue damage and contribute to disease severity. This could be particularly relevant in studying chronic infections where a balanced immune response is critical.

-

Investigating Biofilm Formation: While Rac is a eukaryotic protein, bacterial pathogens can manipulate host cell signaling to promote conditions favorable for biofilm formation. Research could explore if inhibiting host Rac signaling with this compound indirectly affects the establishment or stability of bacterial biofilms.

II. Experimental Protocols

The following are detailed protocols for key experiments that would be essential in studying the effects of a putative Rac inhibitor like this compound on host-pathogen interactions relevant to antibiotic resistance.

Protocol 1: Host Cell Invasion Assay

This protocol is designed to determine if this compound can reduce the invasion of host cells by pathogenic bacteria.

Materials:

-

Bacterial strain of interest (e.g., Salmonella enterica serovar Typhimurium, Listeria monocytogenes)

-

Host cell line (e.g., HeLa, Caco-2)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Gentamicin

-

Triton X-100

-

Phosphate-buffered saline (PBS)

-

Agar plates for bacterial colony forming unit (CFU) counting

Methodology:

-

Cell Seeding: Seed host cells in 24-well plates and grow to 80-90% confluency.

-

Compound Treatment: Pre-treat the host cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Bacterial Infection: Infect the treated cells with the bacterial strain at a multiplicity of infection (MOI) of 10 for 1 hour.

-

Extracellular Bacteria Killing: Wash the cells three times with PBS and then incubate with a medium containing a high concentration of gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria.

-

Cell Lysis: Wash the cells again with PBS and then lyse them with 1% Triton X-100 in PBS.

-

Quantification: Serially dilute the cell lysates and plate on agar plates to enumerate the intracellular bacteria (CFUs).

Data Presentation:

| This compound Conc. | Mean CFU/well (± SD) | % Invasion (relative to control) |

| 0 µM (Vehicle) | Value | 100% |

| 1 µM | Value | Value |

| 5 µM | Value | Value |

| 10 µM | Value | Value |

Protocol 2: Rac Activation Assay (G-LISA)

This protocol measures the level of active, GTP-bound Rac in host cells following bacterial infection and treatment with this compound.

Materials:

-

G-LISA Rac Activation Assay Kit (commercially available)

-

Host cell line

-

Bacterial strain of interest

-

This compound

-

Cell lysis buffer (provided in the kit)

-

Protein quantification assay (e.g., BCA)

Methodology:

-

Cell Treatment and Infection: Treat host cells with this compound and infect with bacteria as described in Protocol 1.

-

Cell Lysis: At desired time points post-infection, wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions, using equal amounts of protein for each sample.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation:

| Condition | This compound Conc. | Rac Activity (Absorbance at 490 nm) | % Rac Activity (relative to infected control) |

| Uninfected | 0 µM | Value | Value |

| Infected | 0 µM | Value | 100% |

| Infected | 1 µM | Value | Value |

| Infected | 5 µM | Value | Value |

| Infected | 10 µM | Value | Value |

III. Visualization of Signaling Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the hypothetical mechanism of action and experimental workflows.

Caption: Hypothetical mechanism of this compound in blocking bacterial invasion.

Caption: Workflow for assessing the impact of a compound on bacterial invasion.

Disclaimer: The information provided is based on the hypothetical application of a Rac inhibitor in antibiotic resistance studies due to the lack of specific data on "this compound." The protocols are generalized and would require optimization for specific bacterial strains and host cell lines.

Application Note: Formulation of a Potent Rac GTPase Inhibitor for In Vivo Preclinical Research

Introduction

The Ras-related C3 botulinum toxin substrate (Rac) family of small GTPases, including the ubiquitously expressed Rac1 and the hematopoietic-specific Rac2, are critical regulators of a myriad of cellular processes.[1][2] These include cell motility, adhesion, cytoskeletal rearrangements, gene transcription, proliferation, and survival.[1][3] Dysregulation of Rac signaling is implicated in the pathophysiology of numerous diseases, most notably cancer, where it contributes to tumor progression and metastasis, and in hematologic malignancies.[1][2] Given their central role in disease, Rac GTPases have emerged as a promising therapeutic target.

This document provides a detailed protocol for the formulation of a hypothetical, potent, and selective Rac inhibitor, herein referred to as (Rac)-LY193239, for in vivo administration in preclinical animal models. The protocol is designed for a hydrophobic small molecule, a common characteristic of kinase and GTPase inhibitors, and aims to achieve a stable and injectable solution suitable for efficacy and pharmacokinetic studies.

Mechanism of Action and Signaling Pathway

Rac GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of Rac, leading to its inactivation.[4] In its active state, Rac1 interacts with a host of downstream effectors to initiate various signaling cascades.

One of the key downstream pathways involves the p21-activated kinase (PAK1), which plays a crucial role in regulating the actin cytoskeleton and cell motility.[4] Rac activation of PAK1 can lead to the phosphorylation of LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization.[4] This cascade results in actin polymerization and the formation of lamellipodia and membrane ruffles, cellular structures essential for cell migration.[2][4] Furthermore, Rac signaling is intertwined with cell survival pathways, in part through its influence on the expression and activity of pro-survival proteins like Bcl-2.[1]

This compound is a hypothetical inhibitor designed to prevent the activation of Rac, thereby blocking its downstream signaling. This inhibition is expected to impede cancer cell migration, proliferation, and survival, making it a candidate for cancer therapy.

Formulation Protocol for this compound

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) injection in mice. Due to the presumed hydrophobic nature of the compound, a co-solvent system is employed.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG 300 (Polyethylene glycol 300), sterile

-

Tween® 80 (Polysorbate 80), sterile

-

0.9% Sodium Chloride Injection, USP (Saline), sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 15 mL conical tubes

-

Adjustable micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block set to 37-40°C

-

Sterile syringe filters (0.22 µm PVDF)

-

Sterile syringes

Experimental Workflow

Step-by-Step Procedure

Vehicle Preparation (10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline):

-

Weigh Compound: Accurately weigh 10 mg of this compound powder and place it into a sterile 15 mL conical tube.

-

Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

-

Add Co-solvents:

-

Add 400 µL of PEG 300 to the solution. Vortex for 30 seconds.

-

Add 50 µL of Tween 80. Vortex for another 30 seconds to ensure the mixture is homogeneous.

-

-

Add Aqueous Component: Slowly add 450 µL of sterile 0.9% saline to the mixture, preferably dropwise while vortexing, to make a final volume of 1 mL. This slow addition is critical to prevent precipitation of the compound.

-

Final Homogenization: Vortex the final solution for 1-2 minutes. If any cloudiness appears, warm the solution at 37°C for 5-10 minutes and vortex again. The final solution should be clear.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step removes any potential microbial contamination.

-